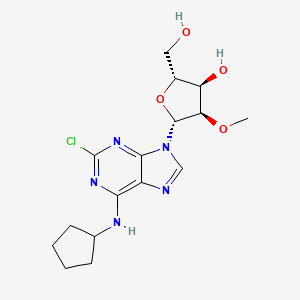![molecular formula C42H83NO3 B13833872 N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide CAS No. 869501-31-5](/img/structure/B13833872.png)
N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C24 Ceramide: is a type of sphingolipid, a class of lipids that play crucial roles in cellular signaling and structure. Ceramides are composed of a sphingoid base and a fatty acid, and C24 Ceramide specifically contains a fatty acid with 24 carbon atoms. This compound is involved in various biological processes, including cell differentiation, proliferation, and apoptosis. It is also implicated in metabolic and cardiovascular diseases, making it a significant focus of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: : C24 Ceramide can be synthesized through several methods. One common approach involves the condensation of a sphingoid base with a fatty acid. The reaction typically requires a catalyst and occurs under controlled temperature and pressure conditions. For instance, the synthesis might involve the use of palmitoyl-CoA and serine, followed by a series of enzymatic reactions to elongate the fatty acid chain to 24 carbons .
Industrial Production Methods: : Industrial production of C24 Ceramide often involves biotechnological processes, including the use of genetically engineered microorganisms. These microorganisms are designed to produce high yields of the desired ceramide through fermentation processes. The ceramide is then extracted and purified using various chromatographic techniques .
化学反応の分析
Types of Reactions: : C24 Ceramide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of ceramide-1-phosphate, a bioactive lipid involved in cell signaling.
Reduction: Reduction reactions can convert ceramides into dihydroceramides, which have different biological activities.
Substitution: Ceramides can undergo substitution reactions to form complex sphingolipids like glycosphingolipids and sphingomyelins.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various enzymes that catalyze specific transformations. Reaction conditions typically involve controlled pH, temperature, and the presence of cofactors or catalysts .
Major Products: : The major products formed from these reactions include ceramide-1-phosphate, dihydroceramides, glycosphingolipids, and sphingomyelins. Each of these products has distinct biological functions and implications in health and disease .
科学的研究の応用
C24 Ceramide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of sphingolipids.
Biology: Researchers investigate its role in cell signaling, apoptosis, and differentiation.
Medicine: C24 Ceramide is studied for its involvement in metabolic diseases, cardiovascular diseases, and cancer. It is also explored as a potential therapeutic target.
Industry: In the cosmetic industry, ceramides are used in skincare products to improve skin barrier function and hydration
作用機序
C24 Ceramide exerts its effects through several mechanisms:
Cell Signaling: It acts as a second messenger in various signaling pathways, including those involved in apoptosis and cell differentiation.
Molecular Targets: Key molecular targets include protein kinase C, Akt, and various enzymes involved in sphingolipid metabolism.
Pathways Involved: C24 Ceramide is involved in pathways regulating cell cycle, apoptosis, and stress responses. .
類似化合物との比較
Similar Compounds
C16 Ceramide: Contains a 16-carbon fatty acid and is involved in similar biological processes but has different potency and effects.
C18 Ceramide: Contains an 18-carbon fatty acid and is particularly abundant in the brain and skeletal muscle.
C241 Ceramide: Similar to C24 Ceramide but contains a double bond in the fatty acid chain, leading to different biological activities
Uniqueness: : C24 Ceramide is unique due to its very long-chain fatty acid, which imparts specific biophysical properties and biological functions. It is particularly important in maintaining the integrity of cellular membranes and in signaling pathways related to metabolic and cardiovascular health .
特性
CAS番号 |
869501-31-5 |
|---|---|
分子式 |
C42H83NO3 |
分子量 |
650.1 g/mol |
IUPAC名 |
N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+ |
InChIキー |
ZJVVOYPTFQEGPH-MHAUTQJVSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13833791.png)
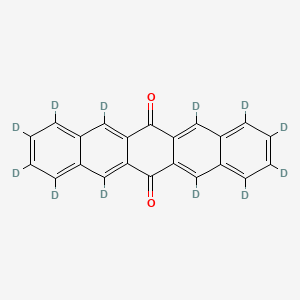
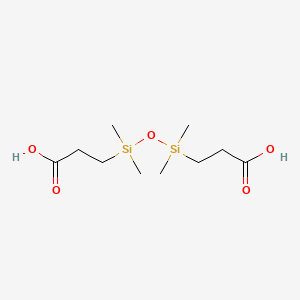
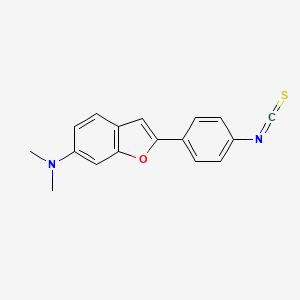
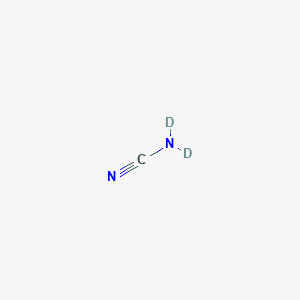
![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)
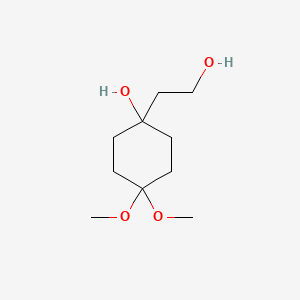
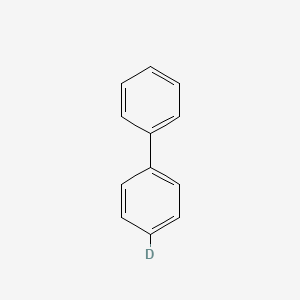
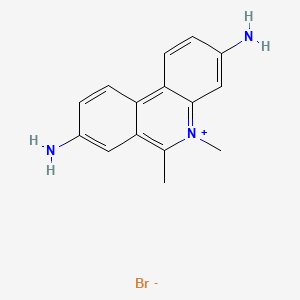
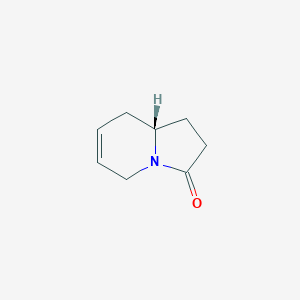
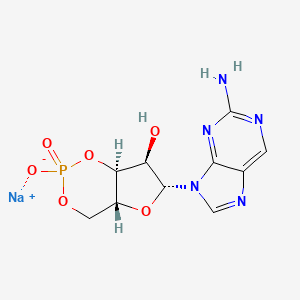

![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)
